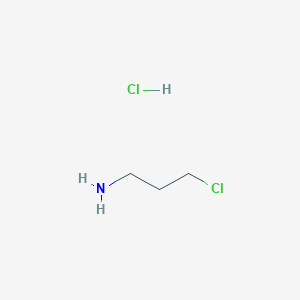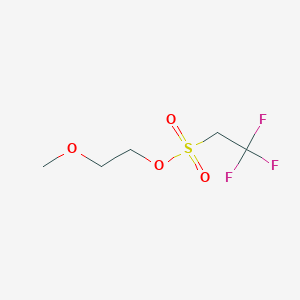
2-Methoxyethyl 2,2,2-trifluoroethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethyl 2,2,2-trifluoroethanesulfonate, also known as Methyl 2,2,2-trifluoroethyl ether sulfonate, is an organic compound with the molecular formula C5H8F3O4S. It is a colorless liquid that is widely used in scientific research for its unique properties.
Mecanismo De Acción
2-Methoxyethyl 2,2,2-trifluoroethanesulfonate reacts with hydroxyl groups to form a sulfonate ester. This reaction is reversible and can be used to protect hydroxyl groups during organic synthesis. The sulfonate ester can be removed using a mild base such as sodium bicarbonate or potassium carbonate.
Efectos Bioquímicos Y Fisiológicos
2-Methoxyethyl 2,2,2-trifluoroethanesulfonate has no known biochemical or physiological effects. It is considered to be non-toxic and non-carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methoxyethyl 2,2,2-trifluoroethanesulfonate in lab experiments include its high yield synthesis, its ability to protect hydroxyl groups, and its mild reaction conditions. The limitations include its high cost and its limited availability.
Direcciones Futuras
There are several future directions for the use of 2-Methoxyethyl 2,2,2-trifluoroethanesulfonate in scientific research. These include its use in the synthesis of complex organic molecules, its use as a coupling agent for the preparation of peptides, and its use in the preparation of sulfonate esters for use in drug discovery. Additionally, the development of new synthetic methods for the preparation of 2-Methoxyethyl 2,2,2-trifluoroethanesulfonate may lead to its increased use in scientific research.
Métodos De Síntesis
The synthesis of 2-Methoxyethyl 2,2,2-trifluoroethanesulfonate involves the reaction of 2-methoxyethanol with trifluoroethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out at room temperature and the product is obtained in high yield.
Aplicaciones Científicas De Investigación
2-Methoxyethyl 2,2,2-trifluoroethanesulfonate is widely used in scientific research as a reagent for the protection of hydroxyl groups in organic synthesis. It is also used as a coupling agent for the synthesis of peptides and as a reagent for the preparation of sulfonate esters.
Propiedades
Número CAS |
121559-53-3 |
|---|---|
Nombre del producto |
2-Methoxyethyl 2,2,2-trifluoroethanesulfonate |
Fórmula molecular |
C5H9F3O4S |
Peso molecular |
222.19 g/mol |
Nombre IUPAC |
2-methoxyethyl 2,2,2-trifluoroethanesulfonate |
InChI |
InChI=1S/C5H9F3O4S/c1-11-2-3-12-13(9,10)4-5(6,7)8/h2-4H2,1H3 |
Clave InChI |
DISXNVGIQYXZRE-UHFFFAOYSA-N |
SMILES |
COCCOS(=O)(=O)CC(F)(F)F |
SMILES canónico |
COCCOS(=O)(=O)CC(F)(F)F |
Sinónimos |
2,2,2-trifluoroethane sulfonyl-monomethoxypolyethylene glycol TMPEG tresyl-monomethoxy-PEG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



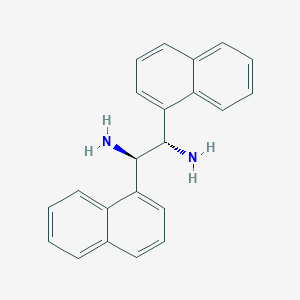

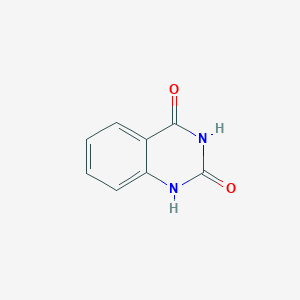
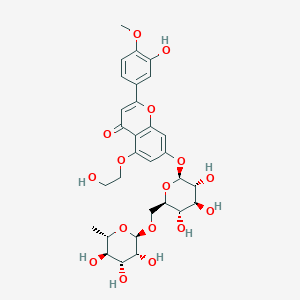
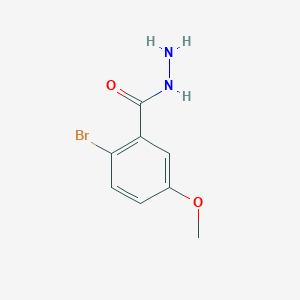
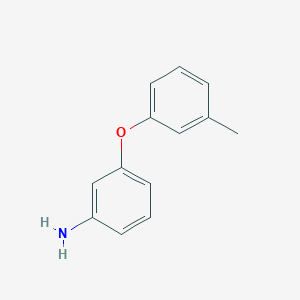
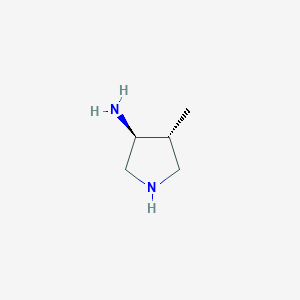



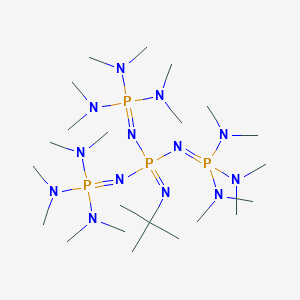
![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)
